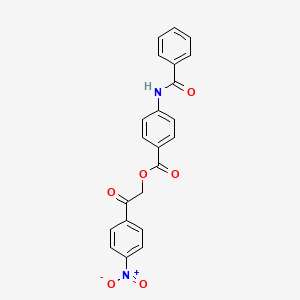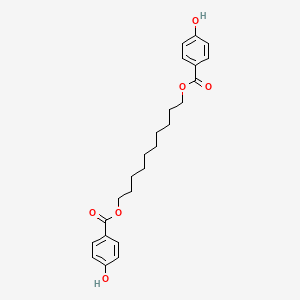
2-(4-Nitrophenyl)-2-oxoethyl 4-(benzoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 4-benzamidobenzoate is an organic compound that features a nitrophenyl group, an oxoethyl group, and a benzamidobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-benzamidobenzoate typically involves the esterification of 4-benzamidobenzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 4-benzamidobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-2-oxoethyl 4-benzamidobenzoate.
Substitution: Various amides or alcohol derivatives.
Hydrolysis: 4-Benzamidobenzoic acid and 2-(4-nitrophenyl)-2-oxoethanol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-benzamidobenzoate depends on its specific application. For instance, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. The nitrophenyl group could play a role in electron transfer processes, while the benzamidobenzoate moiety might interact with specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl 4-benzamidobenzoate: Lacks the oxoethyl group but shares the nitrophenyl and benzamidobenzoate moieties.
2-(4-Nitrophenyl)-2-oxoethyl benzoate: Similar structure but without the benzamido group.
Uniqueness
2-(4-Nitrophenyl)-2-oxoethyl 4-benzamidobenzoate is unique due to the presence of both the nitrophenyl and benzamidobenzoate groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C22H16N2O6 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-benzamidobenzoate |
InChI |
InChI=1S/C22H16N2O6/c25-20(15-8-12-19(13-9-15)24(28)29)14-30-22(27)17-6-10-18(11-7-17)23-21(26)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,26) |
InChI Key |
FNVBCYUWVQUBEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11543494.png)
![(2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine](/img/structure/B11543500.png)
![5-Thiophen-2-yl-7-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B11543508.png)
![2,4-dibromo-6-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11543513.png)
![2,4-diiodo-6-[(E)-{[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11543516.png)
![2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11543521.png)
![N-(4-chlorophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11543547.png)
![5-(3-nitrophenoxy)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11543551.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11543556.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11543563.png)
![3-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11543565.png)
![4-bromo-2-methoxy-6-[(E)-{2-[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11543567.png)


